CCR5 Antagonist Potency of N-cyclopropyl-4-methylphthalazin-1-amine Compared with an In-Class Clinical Candidate
N-cyclopropyl-4-methylphthalazin-1-amine (BDBM50351145) was evaluated for antagonist activity at the human CCR5 receptor in a calcium mobilization assay using MOLT4/CCR5 cells, yielding an IC50 of 7.80E+3 nM [1]. In contrast, a structurally distinct CCR5 antagonist clinical candidate (CHEMBL2164217, a piperidine-carboxamide derivative) was assessed in a related assay measuring inhibition of HIV infusion in P4R5 cells co-expressing CD4 and an LTR-β-gal construct, achieving an IC50 of 0.110 nM [2]. This represents an approximately 70,000-fold difference in potency, underscoring the importance of verifying compound identity before selecting a CCR5 tool compound.
| Evidence Dimension | CCR5 antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 7,800 nM (7.80E+3 nM) |
| Comparator Or Baseline | CHEMBL2164217 (piperidine-carboxamide-based CCR5 antagonist) IC50 = 0.110 nM |
| Quantified Difference | ~70,900-fold lower potency for the target compound |
| Conditions | Target: MOLT4/CCR5 cells, CCL5-induced Ca2+ mobilization, Fluo-4-AM dye (target compound); P4R5 CD4/LTR-β-gal cells, HIV infusion inhibition (comparator) |
Why This Matters
This quantitative disparity confirms that N-cyclopropyl-4-methylphthalazin-1-amine is a low-potency CCR5 probe suitable for certain in vitro models where high target engagement is not required, as opposed to high-potency clinical candidates intended for in vivo use.
- [1] BindingDB entry for BDBM50351145 (CHEMBL1817910/CHEMBL2057811). Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. View Source
- [2] BindingDB entry for BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct. View Source
